2-Bromo-5-cyclopropoxyisonicotinaldehyde
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Overview
Description
2-Bromo-5-cyclopropoxyisonicotinaldehyde is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isonicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxyisonicotinaldehyde can be achieved through several methods. One common approach involves the bromination of 5-cyclopropoxyisonicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron trifluoromethanesulfonate to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
2-Bromo-5-cyclopropoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
2-Bromo-5-cyclopropoxyisonicotinaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-hydroxybenzaldehyde: Similar in structure but contains a hydroxy group instead of a cyclopropoxy group.
2-Bromo-5-iodopyridine: Contains an iodine atom instead of a cyclopropoxy group.
Uniqueness
The presence of the cyclopropoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8BrNO2/c10-9-3-6(5-12)8(4-11-9)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
YMOMXZJTIQGBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C=O)Br |
Origin of Product |
United States |
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